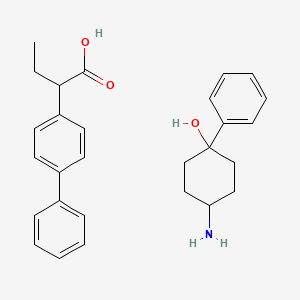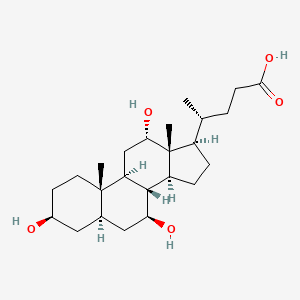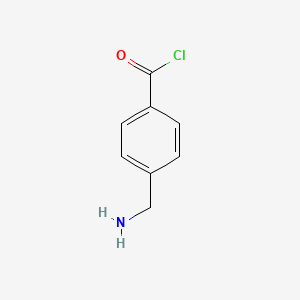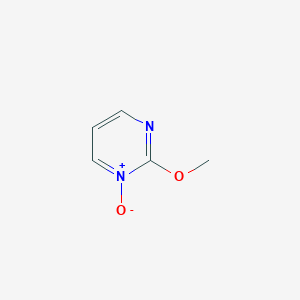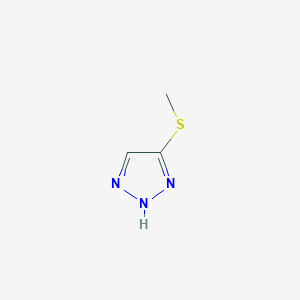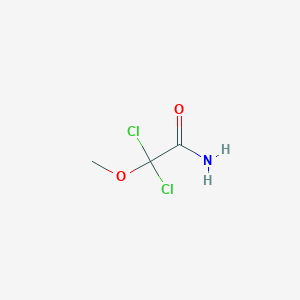
Acetamide,2,2-dichloro-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2,2-dichloro-2-methoxy- is an organic compound with the molecular formula C3H5Cl2NO2 It is a derivative of acetamide, where two chlorine atoms and one methoxy group are attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2-dichloro-2-methoxy- typically involves the reaction of acetamide with chlorinating agents and methoxylating agents. One common method is the chlorination of acetamide using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms. The methoxy group can be introduced by reacting the chlorinated intermediate with methanol in the presence of a base such as sodium methoxide (NaOCH3).
Industrial Production Methods
Industrial production of Acetamide,2,2-dichloro-2-methoxy- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2,2-dichloro-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Hydrolysis: The compound can be hydrolyzed to form acetic acid derivatives and methanol.
Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Hydrolysis: Acidic or basic conditions with water (H2O).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of acetic acid derivatives and methanol.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Acetamide,2,2-dichloro-2-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of Acetamide,2,2-dichloro-2-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide,2,2-dichloro-: Lacks the methoxy group, resulting in different reactivity and applications.
Acetamide,2-methoxy-: Lacks the chlorine atoms, leading to distinct chemical properties.
Acetamide,2-chloro-2-methoxy-:
Uniqueness
Acetamide,2,2-dichloro-2-methoxy- is unique due to the presence of both chlorine atoms and a methoxy group, which confer specific chemical properties and reactivity. This combination makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C3H5Cl2NO2 |
|---|---|
Molecular Weight |
157.98 g/mol |
IUPAC Name |
2,2-dichloro-2-methoxyacetamide |
InChI |
InChI=1S/C3H5Cl2NO2/c1-8-3(4,5)2(6)7/h1H3,(H2,6,7) |
InChI Key |
MXKBSDZMMXKYJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)N)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)

![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)
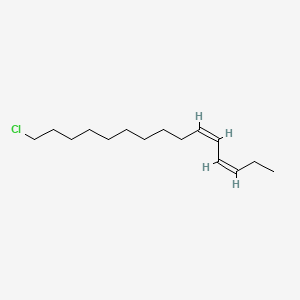

![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
